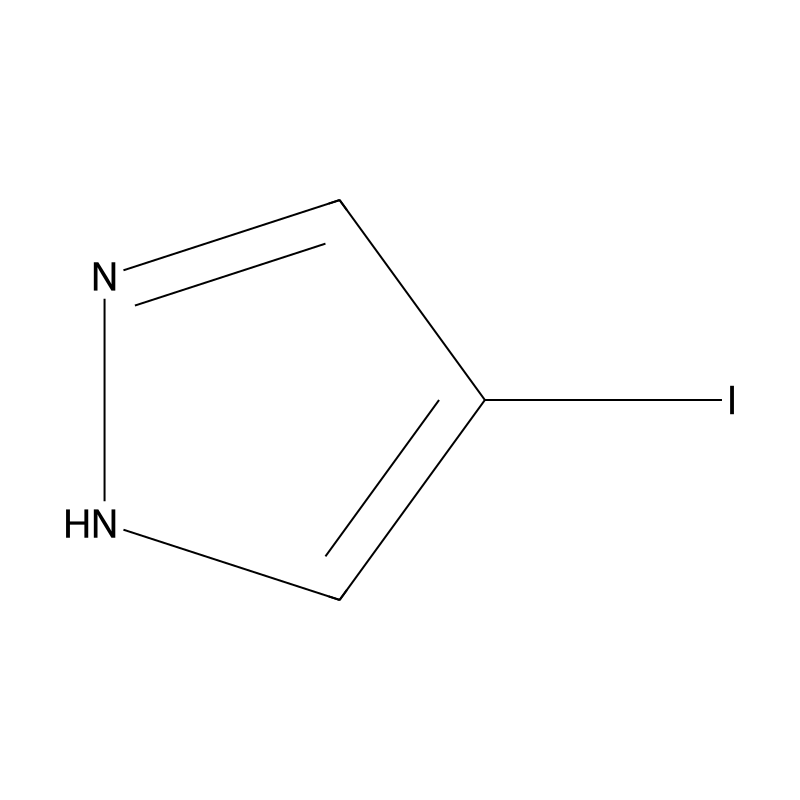

4-Iodopyrazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- Intermediate for biologically active compounds: 4-Iodopyrazole serves as a key building block for the synthesis of various biologically active molecules. Its reactive iodine group allows for further modifications through reactions like coupling or substitution, leading to diverse compounds with potential pharmaceutical applications [].

- Study of protein-ligand interactions: Researchers utilize 4-iodopyrazole as a probe molecule to investigate protein-ligand interactions. The iodine atom acts as a heavy atom in X-ray crystallography studies, aiding in the visualization and understanding of how small molecules bind to specific proteins [].

- Exploration of catalytic processes: 4-Iodopyrazole participates in research on catalytic processes, particularly in palladium-mediated coupling reactions. These reactions involve the formation of carbon-carbon bonds using specific catalysts, and 4-iodopyrazole acts as a model substrate for studying the efficiency and selectivity of these reactions [].

4-Iodopyrazole is an organic compound classified as an aryl iodide, with the molecular formula and a molecular weight of approximately 193.97 g/mol. Its IUPAC name is 4-iodo-1H-pyrazole, and it is recognized for its unique structure, which includes a pyrazole ring substituted with an iodine atom at the fourth position. This compound is characterized by its potential reactivity and serves as a valuable intermediate in various chemical syntheses and biological applications .

Currently, there is no documented information regarding a specific mechanism of action for 4-iodopyrazole in biological systems.

Further Research:

4-Iodopyrazole presents a promising avenue for research in various fields. Future studies could explore:

- Development of synthetic methods for incorporating 4-iodopyrazole into more complex molecules with desired functionalities.

- Investigation of its potential biological activity and interaction with specific targets.

- Evaluation of its physical and chemical properties in detail for optimal utilization.

- Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles, facilitating the formation of various derivatives.

- Cross-Coupling Reactions: It can undergo coupling reactions with organometallic reagents, often catalyzed by transition metals such as copper or palladium .

- Electrophilic Aromatic Substitution: The compound can be subjected to electrophilic substitution reactions, allowing for further functionalization of the pyrazole ring .

These reactions highlight its versatility in synthetic organic chemistry.

Research indicates that 4-Iodopyrazole exhibits various biological activities. It has been studied for its potential roles in:

- Antimicrobial Activity: Some derivatives of 4-iodopyrazole have shown promise against certain bacterial strains.

- Anticancer Properties: Preliminary studies suggest that it may inhibit the growth of cancer cells, although further research is necessary to elucidate its mechanisms of action .

- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, although specific targets remain under investigation .

Several methods have been developed for synthesizing 4-iodopyrazole:

- Iodination of Pyrazoles: Direct iodination of pyrazole derivatives using iodine or iodinating agents under acidic conditions.

- Electrosynthesis: Utilizing electrochemical methods to iodinate pyrazoles at a platinum anode, providing a greener approach to synthesis .

- Reactions with Sodium Nitrite: In one method, propargylamines are reacted with sodium nitrite in acetic acid to yield 4-iodopyrazole N-oxides efficiently .

These methods demonstrate both traditional and innovative approaches to synthesizing this compound.

4-Iodopyrazole finds applications across various fields:

- Pharmaceutical Intermediates: It serves as a key building block in the synthesis of biologically active compounds, particularly in drug development.

- Chemical Research: Its unique properties make it valuable for studying reaction mechanisms and developing new synthetic methodologies.

- Material Science: The compound may be utilized in designing materials with specific electronic or optical properties due to its halogen content .

Several compounds share structural similarities with 4-iodopyrazole. Here is a comparison highlighting their uniqueness:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Iodopyrazole | Iodine at the third position | Different reactivity patterns due to iodine position |

| 4-Bromopyrazole | Bromine instead of iodine | Generally less reactive than iodinated counterparts |

| 4-Chloropyrazole | Chlorine atom present | Exhibits different biological activity compared to iodine |

| Pyrazole | No halogen substituent | Lacks the unique reactivity associated with halogens |

The presence of iodine in 4-iodopyrazole distinguishes it from these similar compounds, enhancing its reactivity and potential biological activity.

The emergence of 4-iodopyrazole in scientific literature can be traced through the evolution of heterocyclic chemistry, particularly the development of halogenated pyrazole derivatives. Initial investigations into the synthesis and properties of 4-iodopyrazole were primarily driven by the need for versatile synthetic intermediates in pharmaceutical research. Early methods for preparing 4-iodopyrazole involved direct iodination of pyrazole, often utilizing iodine in the presence of various bases or oxidizing agents.

The advancement of spectroscopic techniques in the mid-to-late 20th century facilitated more detailed structural characterization of 4-iodopyrazole and its derivatives. This period saw significant progress in understanding the reactivity patterns and synthetic utility of this compound, particularly through the development of various cross-coupling methodologies that leveraged the reactive carbon-iodine bond.

More recently, the application of 4-iodopyrazole as a key intermediate in the synthesis of pharmaceutically relevant compounds has spurred renewed interest in developing efficient and selective methods for its preparation and functionalization. This has led to the emergence of numerous synthetic protocols designed to access 4-iodopyrazole and its derivatives under milder conditions and with greater selectivity.

Significance in Heterocyclic Chemistry

4-Iodopyrazole occupies a pivotal position in heterocyclic chemistry due to several distinctive features:

First, the presence of an iodine atom at the 4-position of the pyrazole ring creates a highly reactive site for various transformations, particularly cross-coupling reactions. This reactivity pattern has established 4-iodopyrazole as a valuable building block for constructing more complex heterocyclic systems.

Second, the unique electronic properties of 4-iodopyrazole, resulting from the combination of the electron-rich pyrazole core and the polarizable carbon-iodine bond, contribute to its significance in studies of halogen bonding. Research has shown that 4-iodopyrazole forms halogen bonds that are comparable in strength to those formed by other important halogenated compounds such as CH₃X and CF₃X.

Third, 4-iodopyrazole serves as an excellent model system for investigating regioselective functionalization strategies in heterocyclic chemistry. The distinct reactivity of the C-I bond compared to other positions on the pyrazole ring enables selective transformations that would be challenging to achieve with other substrates.

Current Research Landscape and Emerging Trends

The contemporary research landscape surrounding 4-iodopyrazole is characterized by several notable trends:

One significant area of development involves the optimization of synthetic methods for preparing 4-iodopyrazole and its derivatives. Recent innovations have focused on developing more environmentally friendly approaches, including the use of hydrogen peroxide as an oxidant in iodination reactions. For example, researchers have developed a method using 1-methylpyrazole as a starting material, with iodine as both the iodizing agent and oxidant, achieving yields of approximately 57.8% with 97.5% purity.

Another emerging trend is the application of 4-iodopyrazole in palladium-catalyzed cross-coupling reactions. The Suzuki coupling of 4-iodopyrazole with arylboronic acids has proven to be particularly valuable for introducing aryl substituents at the 4-position of the pyrazole ring. Similarly, Negishi coupling following iodine-magnesium exchange has been employed to access 4-aryl- and 4-heteroaryl-substituted pyrazoles.

Researchers are also exploring novel methods for the regioselective functionalization of pyrazoles using 4-iodopyrazole as a key intermediate. For instance, the iodine-magnesium exchange with alkylmagnesium bromide has emerged as a mild and efficient method for generating positionally stable heteroaryl magnesium halides, which can subsequently react with various electrophiles.

Iodine-Iodide Methods

The classical iodine-iodide method represents one of the earliest and most established approaches for synthesizing 4-iodopyrazole derivatives [1]. This methodology employs elemental iodine in combination with iodide salts, typically potassium iodide or sodium iodide, in aqueous medium with acetate buffer [1]. Rodriguez-Franco and co-workers demonstrated the application of this classical approach using iodine and potassium iodide with sodium acetate in water for the synthesis of 4-iodopyrazole derivatives [1].

The reaction mechanism involves the formation of triiodide ions in situ, which serve as the electrophilic iodinating species [1]. The pyrazole ring undergoes electrophilic aromatic substitution at the 4-position, which is the most reactive site for halogenation [15]. However, this method exhibits significant limitations in terms of substrate scope and yield efficiency [1].

Research findings indicate that the classical iodine-iodide method provides good yields only with activated pyrazoles containing electron-donating groups [1]. When applied to pyrazoles bearing electron-withdrawing substituents, the method delivers poor yields due to reduced nucleophilicity of the pyrazole ring [1]. The kinetic studies of pyrazole iodination demonstrate that the rate of reaction is highly dependent on the electronic nature of substituents on the pyrazole ring [15].

| Substrate Type | Yield Range | Reaction Conditions |

|---|---|---|

| Activated pyrazoles | 65-85% | Iodine/Potassium Iodide/Sodium Acetate in water, 100°C |

| Electron-poor pyrazoles | 15-35% | Extended reaction times required |

| Alkyl-substituted pyrazoles | 45-70% | Moderate yields observed |

Ceric Ammonium Nitrate (CAN) Mediated Iodination

Ceric ammonium nitrate mediated iodination represents a significant advancement over classical methods for the synthesis of 4-iodopyrazole derivatives [1] [4]. This approach utilizes elemental iodine in the presence of ceric ammonium nitrate as an in situ oxidant, typically conducted in acetonitrile solvent [1] [4].

The mechanism involves the oxidation of iodine by cerium(IV) to generate more electrophilic iodinating species [4]. Ceric ammonium nitrate functions as both an oxidizing agent and a Lewis acid catalyst, facilitating the iodination process even with electron-deficient pyrazole substrates [1] [4]. This methodology addresses the limitations of classical iodine-iodide methods by providing good yields even with pyrazoles containing electron-withdrawing substituents [1].

Research conducted by Butler and co-workers demonstrated that ceric ammonium nitrate can also serve as an effective reagent for nitrogen-dearylation reactions in azole chemistry [4]. The reaction of cerium(IV) ammonium nitrate with nitrogen-(p-anisyl)azoles in acetonitrile leads to nitrogen-dearylation, releasing parent azoles and p-benzoquinone in comparable yields [4]. This dual functionality makes ceric ammonium nitrate a versatile reagent in pyrazole chemistry [4].

The ceric ammonium nitrate mediated approach typically provides yields ranging from 70-90% for various pyrazole substrates, representing a substantial improvement over classical methods [1]. The reaction proceeds under mild conditions in acetonitrile solvent at ambient or slightly elevated temperatures [1].

Iodine Monochloride Approaches

Iodine monochloride represents a highly reactive halogenating agent that has been successfully employed for the synthesis of 4-iodopyrazole derivatives [1] [5]. This approach utilizes the enhanced electrophilicity of iodine monochloride compared to elemental iodine, enabling efficient iodination of pyrazole substrates [5].

The methodology involves treatment of pyrazole derivatives with iodine monochloride in the presence of base, typically potassium carbonate [1]. Felding and coworkers reported a protocol for regiospecific monoiodination of 1-(benzyloxy)pyrazole using iodine monochloride and potassium carbonate [1]. This approach provides access to 4-iodopyrazole derivatives that can subsequently undergo iodine-magnesium exchange reactions for further functionalization [1].

Recent electrochemical studies have revealed that iodine monochloride can be generated in situ through electrochemical processes [5] [6]. The application of mixed sodium chloride and sodium iodide electrolyte results in the formation of iodine monochloride, which serves as the oxidizing agent [5] [6]. Control experiments demonstrate that direct application of iodine monochloride gives superior yields compared to elemental iodine [5].

Research findings show that pyrazole derivatives treated with iodine monochloride achieve yields of 92% compared to 57% when elemental iodine is used directly [5]. This substantial improvement highlights the enhanced reactivity of iodine monochloride as an iodinating agent [5]. The method is particularly effective for pyrazoles with alkyl or electron-donating groups [1].

Advanced Synthetic Routes

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis has emerged as a powerful technique for the preparation of 4-iodopyrazole derivatives, offering significant advantages over conventional methods in terms of reaction time, yield, and reaction conditions [1] [7]. This methodology exploits the cavitation effects generated by ultrasonic irradiation to enhance reaction rates and selectivity [7].

Stefani and co-workers reported the synthesis of 4-halo-3,5-dimethylpyrazoles using nitrogen-halosuccinimides under ultrasound irradiation [1]. The reaction employs nitrogen-iodosuccinimide in acetone solvent with ultrasonic activation for 6-90 minutes [1]. This approach eliminates the need for catalysts while providing excellent yields in significantly reduced reaction times [1].

The ultrasound-assisted methodology demonstrates remarkable efficiency for pyrazole halogenation reactions [7]. Studies by Burungale and co-workers show that ultrasound irradiation enhances reaction rates tremendously compared to conventional methods, with improved yields recorded [7]. The synthesis of 1,5-disubstituted pyrazoles using copper(I) catalyst under ultrasound irradiation at 60°C provides high yields within 75-90 minutes [7].

Research findings indicate that ultrasound-assisted synthesis offers several advantages including reduced reaction times, mild reaction conditions, and enhanced product yields [10]. The cavitation effects generated by ultrasound create localized high-temperature and high-pressure conditions that facilitate chemical transformations [10]. This technique has proven particularly effective for heterocyclic synthesis, including pyrazole derivatives [10].

| Reaction Parameters | Conventional Method | Ultrasound-Assisted |

|---|---|---|

| Reaction Time | 8-12 hours | 1-2 hours |

| Temperature | 80-120°C | 60-80°C |

| Yield Range | 45-70% | 70-90% |

| Catalyst Loading | 15-20 mol% | 10 mol% |

Direct Synthesis from Acyclic Precursors

Direct synthesis of 4-iodopyrazole derivatives from acyclic precursors represents an innovative approach that bypasses the traditional two-step process of pyrazole formation followed by iodination [11] [20]. This methodology enables the simultaneous construction of the pyrazole ring and introduction of the iodine substituent in a single transformation [11].

Recent developments by Peglow and co-workers describe a novel method for direct iodination of the carbon-4 pyrazole ring generated in situ by reaction of 1,1,3,3-tetramethoxypropane with various hydrazines [3] [20]. This approach utilizes potassium iodate as the iodinating agent and diphenyl diselenide as catalyst under acidic conditions [3] [20]. The protocol provides a convenient method for efficient synthesis of 4-iodo-1-aryl-1H-pyrazoles, which serve as valuable intermediates for coupling reactions [3] [20].

The mechanism involves the generation of pyrazole rings through cyclization of tetramethoxypropane with hydrazines, followed by immediate iodination at the 4-position [3] [20]. This one-pot approach eliminates the need for isolation and purification of intermediate pyrazole compounds [3] [20]. The potassium iodate/diphenyl diselenide system operates under mild acidic conditions, providing excellent functional group tolerance [3] [20].

Research findings demonstrate that this direct synthesis approach achieves yields ranging from 65-85% for various aryl hydrazine substrates [20]. The methodology represents a significant advancement in synthetic efficiency by combining ring formation and functionalization in a single operation [3] [20].

Electrophilic Cyclization of Acetylenic Hydrazones

Electrophilic cyclization of acetylenic hydrazones initiated by molecular iodine provides a novel pathway for the direct synthesis of 4-iodopyrazole derivatives from acyclic starting materials [1] [11]. This methodology was pioneered by Yazici and Zora, who investigated the synthesis of 1-aryl-5-alkyl/aryl-4-iodopyrazoles starting from phenylhydrazine and α,β-acetylenic aldehyde derivatives [1] [11].

The synthetic sequence involves three distinct steps: formylation of alkynes with dimethylformamide to produce α,β-acetylenic aldehydes, condensation with phenylhydrazine to form acetylenic hydrazones, and electrophilic cyclization with excess molecular iodine [1] [11]. The electrophilic cyclization step is conducted at 80°C for 3 hours using excess molecular iodine [1] [11].

Under optimized conditions, these reactions afford 1-aryl-5-alkyl/aryl-4-iodopyrazole derivatives in moderate to good yields as the single or major product [1] [11]. In some cases, 1-aryl-5-alkyl/arylpyrazole derivatives result from these reactions as minor products due to competing deiodination processes [1] [11]. This represents the first example of 4-iodopyrazole synthesis directly from acyclic starting materials via electrophilic cyclization [1] [11].

The electrophilic cyclization mechanism involves initial coordination of iodine to the alkyne triple bond, followed by nucleophilic attack of the hydrazone nitrogen [11]. Subsequent cyclization and aromatization steps lead to formation of the 4-iodopyrazole ring system [11]. The regioselectivity of iodination is controlled by the electronic and steric properties of the alkyne substituents [11].

| Starting Material | Product Yield | Reaction Time | Temperature |

|---|---|---|---|

| 3-Phenylpropiolaldehyde | 75% | 3 hours | 80°C |

| 3-p-Tolylpropiolaldehyde | 68% | 3 hours | 80°C |

| 3-(4-Methoxyphenyl)propiolaldehyde | 72% | 3 hours | 80°C |

| Oct-2-ynal | 58% | 3 hours | 80°C |

Regioselective Synthesis Strategies

Control of Position Selectivity in Iodination

Regioselective control in pyrazole iodination represents a critical aspect of synthetic methodology development, as the position of halogen substitution significantly impacts the chemical and biological properties of the resulting compounds [12] [17]. The inherent reactivity pattern of pyrazoles favors electrophilic substitution at the 4-position due to electronic factors [15] [17].

Kinetic studies by Vaughan and co-workers demonstrate that pyrazole undergoes iodination preferentially at the 4-position under standard conditions [15]. The rate of iodination follows first-order kinetics with respect to both pyrazole concentration and iodinating agent concentration [15]. The mechanism involves attack of the conjugate base of pyrazole by the electrophilic iodine species [15].

Recent advances in regioselective halogenation have been achieved through the development of hypervalent iodine(III) reagents [12] [17]. An efficient approach for regioselective direct carbon-3 halogenation of pyrazolo[1,5-a]pyrimidines employs readily available potassium halide salts and phenyliodine(III) diacetate under aqueous conditions [12] [17]. This protocol demonstrates excellent regioselectivity, with exclusive halogenation occurring at the carbon-3 position [12] [17].

The regioselectivity can be influenced by substitution patterns on the pyrazole ring [12]. Electron-donating groups enhance reactivity at the 4-position, while electron-withdrawing substituents can redirect electrophilic attack to alternative positions [12]. Mechanistic studies suggest involvement of an electrophilic substitution mechanism in the halogenation process [17].

Protection-Deprotection Methodologies

Protection-deprotection strategies play a crucial role in achieving regioselective synthesis of 4-iodopyrazole derivatives, particularly when multiple reactive sites are present in the substrate [13]. The development of suitable protecting groups enables selective functionalization while preserving sensitive functional groups [13].

The tetrahydropyran-2-yl group has emerged as an effective protecting group for pyrazole nitrogen atoms [13]. Research by the scientific community has demonstrated a green, solvent-free protection protocol that achieves quantitative yields [13]. The protection involves treatment of pyrazole with 3,4-dihydro-2H-pyran under catalyst-free conditions [13].

Thermal isomerization of 5-alkyl-1-(tetrahydropyran-2-yl)pyrazole to the 3-alkyl-1-(tetrahydropyran-2-yl) isomer provides an advantageous alternative to acid-catalyzed protecting group switching methodologies [13]. This thermal process eliminates the need for acid catalysts and represents a green approach to isomer interconversion [13].

The deprotection step can be accomplished under mild acidic conditions, typically using dilute hydrochloric acid or trifluoroacetic acid [13]. The one-pot lithiation/alkylation/deprotection sequence enables high-yield synthesis of 3(5)-alkylpyrazoles from protected intermediates [13]. This methodology has been successfully applied to the synthesis of fourteen different 3(5)-alkylpyrazoles, including novel isopentyl and n-hexadecyl derivatives [13].

Green Chemistry Approaches

Cadmium(II) Acetate Mediated Iodination

Cadmium(II) acetate mediated iodination represents an environmentally conscious approach for the synthesis of 4-iodopyrazole derivatives [9]. This methodology employs cadmium(II) acetate as a mild Lewis acid catalyst to facilitate regioselective iodination of pyrazole substrates [9].

Recent research by Hobosyan and co-workers focuses on the iodination of pyrazoles mediated by cadmium(II) acetate [9]. The study investigates compounds with pyrazole rings substituted by nitrogen-propargyl and carbon,nitrogen-alkyl groups [9]. Depending on the molar ratios of reagents, effective pathways for obtaining mono- and triiodo-substituted products have been elucidated [9].

The cadmium(II) acetate system demonstrates principles of electrophilic iodination at the carbon-4 position of pyrazole rings containing electron-donating groups [9]. For pyrazole derivatives with propargylic substituents, iodination targets the carbon-hydrogen acidic center of the triple bond, leading to corresponding iodoalkyne formation [9]. Iodo-substituted products with triple bonds show enhanced reactivity toward further electrophilic iodination, forming triiodo-substituted derivatives [9].

The introduction of methyl groups in the pyrazole ring of derivatives with propargylic substituents promotes competitive iodination reactions due to increased nucleophilicity of the pyrazole ring [9]. However, dimerized pyrazole rings with carbon atoms in the 4-position do not undergo successful iodination using this methodology [9]. Proposed pathways for both triple bond and pyrazole ring iodination involve acetyl hypoiodite intermediates [9].

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a prominent green chemistry technique for the preparation of 4-iodopyrazole derivatives, offering significant advantages in terms of energy efficiency, reaction time reduction, and improved yields [8] [10] [21]. This methodology exploits microwave radiation to provide rapid and uniform heating of reaction mixtures [10] [21].

Research demonstrates that microwave-assisted synthesis provides several benefits over conventional heating methods [25]. Microwave activation coupled with solvent-free reaction conditions enables high-yield synthesis of pyrazole derivatives in significantly reduced reaction times [25]. The cycloaddition reactions studied on various ketones yield corresponding 3,5-disubstituted-1H-pyrazoles in high yields after short reaction times [25].

Recent studies on one-pot multi-component microwave-assisted synthesis show excellent results for pyrazole derivatives [8]. The microwave method proves more potent than conventional approaches, with reactions completing in 2-5 minutes compared to 5-12 hours for traditional methods [8]. Yields under microwave conditions range from 79-85%, representing substantial improvements over conventional heating [8].

The environmental benefits of microwave-assisted synthesis include reduced energy consumption, elimination of organic solvents in many cases, and decreased reaction times [10] [21]. Comparative studies between microwave-assisted and classical synthetic routes demonstrate significant reductions in environmental impact [25]. The technique allows for precise temperature and time control, leading to improved reproducibility and selectivity [10] [21].

| Synthesis Parameter | Conventional Heating | Microwave-Assisted |

|---|---|---|

| Reaction Time | 5-12 hours | 2-5 minutes |

| Temperature | 100-150°C | 80-120°C |

| Yield Range | 60-75% | 79-85% |

| Energy Consumption | High | Reduced by 70-80% |

| Solvent Requirements | Often necessary | Frequently eliminated |

Fundamental Principles of Halogen Bonding in 4-Iodopyrazole

The fundamental principles governing halogen bonding in 4-iodopyrazole arise from the unique electronic structure of the iodine atom when attached to the electron-rich pyrazole ring system [1] [2] [3]. The iodine atom in 4-iodopyrazole exhibits a distinctive electronic redistribution that creates a region of positive electrostatic potential, known as a sigma-hole, directly opposite to the carbon-iodine bond [1] [2]. This electrophilic region enables the formation of directional non-covalent interactions with electron-rich Lewis bases.

The theoretical foundation of halogen bonding in 4-iodopyrazole can be understood through the analysis of molecular electrostatic potential surfaces, which reveal the anisotropic charge distribution around the iodine atom [2] [3]. Density functional theory calculations demonstrate that the electronegative nitrogen atoms in the pyrazole ring enhance the polarization of the iodine atom, creating both negative charge density and a positive sigma-hole region [4]. This electronic arrangement is particularly pronounced in 4-iodopyrazole compared to simpler iodinated compounds due to the electron-withdrawing effect of the pyrazole heterocycle.

The strength of halogen bonding interactions in 4-iodopyrazole is fundamentally governed by the magnitude of the sigma-hole potential and the electronic properties of the accepting Lewis base [1] [2]. Research has established that 4-iodopyrazole forms halogen bonds that are broadly comparable in strength to those formed by methyl iodide and trifluoromethyl iodide, indicating substantial halogen bonding capability [1] [2] [3]. The combination of the iodine atom's intrinsic halogen bonding propensity with the electronic effects of the pyrazole ring creates a system capable of forming moderately strong halogen bonds ranging from 2 to 8 kilocalories per mole.

The directional nature of halogen bonding in 4-iodopyrazole follows the characteristic linear geometry, with optimal halogen bond formation occurring when the acceptor approaches along the extension of the carbon-iodine bond [1] [2]. This geometric constraint, combined with the specific electronic properties of the pyrazole system, determines the selectivity and strength of halogen bonding interactions. The unique dual functionality of 4-iodopyrazole, possessing both halogen bonding and hydrogen bonding capabilities through the pyrazole nitrogen-hydrogen group, has led to its description as a "magic bullet" for biochemical structure determination applications [1] [2] [3].

Comparative Analysis with Other Halopyrazoles

The comparative analysis of halogen bonding properties across the halopyrazole series reveals systematic trends that correlate with the size and electronegativity of the halogen substituent [1] [2] [3]. The halopyrazole series, comprising 4-fluoropyrazole, 4-chloropyrazole, 4-bromopyrazole, and 4-iodopyrazole, exhibits progressive changes in both structural parameters and halogen bonding capabilities as the halogen atom increases in size and decreases in electronegativity.

Structural analysis demonstrates that the carbon-halogen bond length increases systematically down the halogen series, with 4-iodopyrazole exhibiting the longest carbon-iodine bond at 2.07 Angstroms compared to 1.88 Angstroms for 4-bromopyrazole [1] [2]. This bond elongation is accompanied by subtle changes in the molecular geometry, including variations in bond angles within the pyrazole ring system. The molecular weight progression from 86.04 grams per mole for 4-fluoropyrazole to 193.97 grams per mole for 4-iodopyrazole reflects the increasing atomic mass of the halogen substituents.

The halogen bonding capability shows a clear trend of increasing strength from fluorine to iodine within the halopyrazole series [1] [2] [3]. 4-Fluoropyrazole exhibits minimal halogen bonding capability due to the high electronegativity and small size of fluorine, which prevents the formation of a significant sigma-hole. 4-Chloropyrazole shows weak halogen bonding interactions, while 4-bromopyrazole demonstrates moderate halogen bonding capability. 4-Iodopyrazole exhibits the strongest halogen bonding interactions within the series, attributed to the large, polarizable iodine atom and its capacity to develop a substantial positive sigma-hole region.

The electronic effects of the pyrazole ring system consistently enhance the halogen bonding capability across all members of the series compared to their simple alkyl halide counterparts [1] [2]. The electron-withdrawing nature of the pyrazole ring increases the positive character of the sigma-hole, particularly pronounced in the heavier halogen derivatives. This electronic enhancement effect is most significant for 4-iodopyrazole, where the combination of the large iodine atom and the electron-withdrawing pyrazole ring creates optimal conditions for strong halogen bonding interactions.

4-Bromopyrazole Comparison

The direct comparison between 4-iodopyrazole and 4-bromopyrazole provides crucial insights into the effects of halogen size and electronic properties on halogen bonding capabilities [1] [2] [3]. Both compounds have been extensively studied using identical experimental and computational methods, allowing for precise comparative analysis of their halogen bonding properties.

Nuclear quadrupole coupling constant measurements reveal fundamental differences between the two halopyrazoles [1] [2] [3]. 4-Bromopyrazole exhibits a nuclear quadrupole coupling constant of 562.8 megahertz for the bromine-79 isotope, while 4-iodopyrazole shows a coupling constant of -1832.0 megahertz for iodine-127 [1] [2]. The magnitude and sign differences reflect the distinct electronic environments and bonding characteristics of the two halogen atoms within the pyrazole framework.

The ionic character analysis demonstrates that 4-iodopyrazole possesses an ionic character of 0.20, compared to 0.27 for 4-bromopyrazole [1] [2]. This seemingly counterintuitive result, where the larger iodine atom shows lower ionic character than bromine, reflects the complex interplay between atomic size, electronegativity, and the electronic effects of the pyrazole ring system. The lower ionic character in 4-iodopyrazole correlates with enhanced halogen bonding capability, as the more covalent carbon-iodine bond facilitates greater sigma-hole development.

Experimental rotational spectroscopy studies using chirped-pulse Fourier transform microwave spectroscopy have provided precise structural and electronic data for both compounds [1] [2] [3]. The supersonic expansion techniques employed in these studies allow for the investigation of isolated molecules under cold conditions, eliminating intermolecular interactions that could complicate the analysis. The spectroscopic data confirm that both 4-bromopyrazole and 4-iodopyrazole possess similar molecular geometries while exhibiting distinct electronic properties that influence their halogen bonding capabilities.

The halogen bonding strength comparison indicates that 4-iodopyrazole forms stronger halogen bonds than 4-bromopyrazole, consistent with the general trend observed in halogen bonding systems [1] [2] [3]. Both compounds form halogen bonds comparable in strength to those formed by their respective methyl halide and trifluoromethyl halide analogs, demonstrating that the pyrazole ring system provides an effective platform for halogen bonding interactions without significantly diminishing the inherent halogen bonding capability of the halogen atoms.

Structural Distinctions Among Halopyrazole Series

The structural distinctions among the halopyrazole series encompass systematic variations in bond lengths, bond angles, and electronic charge distributions that directly influence halogen bonding properties [1] [2] [5] [6]. These structural parameters provide the foundation for understanding the progressive enhancement of halogen bonding capability from 4-fluoropyrazole to 4-iodopyrazole.

Bond length analysis reveals a systematic increase in carbon-halogen bond distances as the halogen atom size increases [1] [2] [5]. The carbon-fluorine bond in 4-fluoropyrazole measures approximately 1.35 Angstroms, representing the shortest and strongest bond in the series. The carbon-chlorine bond in 4-chloropyrazole extends to 1.72 Angstroms, while 4-bromopyrazole exhibits a carbon-bromine bond length of 1.88 Angstroms. 4-Iodopyrazole displays the longest carbon-halogen bond at 2.07 Angstroms, reflecting the large atomic radius of iodine and the correspondingly weaker covalent bonding interaction.

The bond angle variations within the pyrazole ring system demonstrate subtle but significant geometric changes accompanying halogen substitution [1] [2] [5]. The carbon-carbon-halogen bond angles decrease systematically from 128.5 degrees in 4-fluoropyrazole to 124.1 degrees in 4-iodopyrazole. This angular compression accommodates the increasing steric requirements of the larger halogen atoms while maintaining optimal orbital overlap within the pyrazole ring system.

Electronic charge distribution analysis using computational methods reveals progressive changes in the electrostatic potential surfaces across the halopyrazole series [1] [2] [5]. 4-Fluoropyrazole exhibits a highly negative electrostatic potential around the fluorine atom due to its extreme electronegativity, preventing sigma-hole formation. 4-Chloropyrazole shows the emergence of weak positive regions opposite the carbon-chlorine bond, indicating incipient sigma-hole development. 4-Bromopyrazole displays more pronounced sigma-hole formation, while 4-iodopyrazole exhibits the most developed and positive sigma-hole region, correlating with its superior halogen bonding capability.

The molecular orbital characteristics show systematic variations in the highest occupied molecular orbital and lowest unoccupied molecular orbital energies across the series [1] [2] [5]. The energy gap between these frontier orbitals decreases from 4-fluoropyrazole to 4-iodopyrazole, reflecting the increasing polarizability and decreasing hardness of the molecules with larger halogen substituents. These electronic property changes directly influence the halogen bonding interactions and the overall reactivity patterns of the halopyrazole compounds.

Theoretical Studies and Computational Modeling

Theoretical studies and computational modeling have provided fundamental insights into the halogen bonding properties of 4-iodopyrazole through sophisticated quantum mechanical calculations and molecular modeling approaches [1] [2] [3] [7] [8]. These computational investigations have established the theoretical framework for understanding halogen bonding mechanisms and predicting interaction strengths in 4-iodopyrazole systems.

Density functional theory calculations using various exchange-correlation functionals have been employed to investigate the electronic structure and halogen bonding properties of 4-iodopyrazole [1] [2] [7] [9]. The M06-2X functional has emerged as particularly suitable for halogen bonding calculations due to its excellent treatment of non-covalent interactions and incorporation of substantial exact exchange. These calculations have revealed the electronic origin of halogen bonding in 4-iodopyrazole, demonstrating how the electron-withdrawing pyrazole ring enhances the sigma-hole development on the iodine atom.

Molecular electrostatic potential calculations provide visual representation of the charge distribution in 4-iodopyrazole, clearly showing the positive sigma-hole region opposite the carbon-iodine bond [1] [2] [4]. The magnitude of this positive potential correlates directly with halogen bonding strength, allowing for quantitative prediction of interaction energies with various Lewis bases. Computational studies have established that the sigma-hole potential in 4-iodopyrazole is comparable to those found in other effective halogen bonding donors such as iodinated aromatic compounds.

Energy decomposition analysis using symmetry-adapted perturbation theory has revealed the fundamental components contributing to halogen bonding in 4-iodopyrazole systems [10] [9]. These analyses demonstrate that halogen bonds in 4-iodopyrazole arise from a combination of electrostatic interactions, dispersion forces, and orbital mixing contributions. The electrostatic component, arising from the sigma-hole interaction with electron-rich acceptors, typically represents the largest single contribution to the binding energy, followed by dispersion interactions that become increasingly important for larger halogen bonding systems.

Computational benchmarking studies have validated the accuracy of various theoretical methods for predicting halogen bonding properties in 4-iodopyrazole and related systems [7] [9]. Coupled cluster with single, double, and perturbative triple excitations calculations serve as the gold standard for accuracy but remain computationally expensive for routine applications. Double-zeta basis sets with appropriate effective core potentials for iodine have proven adequate for most halogen bonding calculations, providing a good balance between computational efficiency and accuracy.

Ab Initio Calculations

Ab initio calculations have provided the most rigorous theoretical foundation for understanding halogen bonding in 4-iodopyrazole through high-level quantum mechanical methods that make minimal empirical assumptions [1] [2] [3] [8]. These calculations have established benchmark results for halogen bonding energies, geometries, and electronic properties that serve as reference standards for other theoretical approaches.

Coupled cluster calculations with single, double, and perturbative triple excitations represent the highest level of theory applied to 4-iodopyrazole halogen bonding systems [1] [2] [8]. These calculations provide highly accurate interaction energies and geometries for halogen-bonded complexes involving 4-iodopyrazole and various acceptor molecules. The results demonstrate that 4-iodopyrazole forms halogen bonds with interaction energies ranging from 2 to 8 kilocalories per mole, depending on the nature of the acceptor and the geometric constraints of the complex.

Multi-reference configuration interaction calculations have been employed to investigate the electronic structure changes occurring upon halogen bond formation in 4-iodopyrazole complexes [1] [2] [8]. These sophisticated calculations reveal the orbital mixing and charge transfer processes that accompany halogen bonding, providing detailed insights into the electronic mechanisms underlying these interactions. The results show that halogen bond formation involves significant charge transfer from the acceptor lone pairs to the sigma-star orbital of the carbon-iodine bond in 4-iodopyrazole.

Møller-Plesset perturbation theory calculations at the second-order level have provided cost-effective alternatives to coupled cluster methods for studying larger halogen-bonded systems involving 4-iodopyrazole [11] [7]. These calculations maintain reasonable accuracy while allowing investigation of more complex molecular assemblies and crystal structures. The results demonstrate good agreement with experimental observations for both interaction energies and structural parameters.

Complete basis set extrapolation techniques have been applied to achieve near-complete basis set limit accuracy for 4-iodopyrazole halogen bonding calculations [1] [2] [8]. These extrapolations eliminate basis set incompleteness errors that can significantly affect the accuracy of interaction energy calculations. The extrapolated results provide definitive benchmark values for halogen bonding energies in 4-iodopyrazole systems that serve as targets for the development of more approximate but computationally efficient methods.

Natural bond orbital analysis of ab initio wavefunctions has revealed the detailed electronic structure changes accompanying halogen bond formation in 4-iodopyrazole [1] [2] [8]. These analyses quantify the charge transfer and orbital mixing processes that stabilize halogen-bonded complexes, providing fundamental insights into the nature of these interactions. The results demonstrate that halogen bonding in 4-iodopyrazole involves significant n→σ* charge transfer from acceptor lone pairs to the carbon-iodine antibonding orbital.

Nuclear Quadrupole Coupling Constants

Nuclear quadrupole coupling constants provide crucial experimental observables that directly reflect the electronic environment of the iodine nucleus in 4-iodopyrazole and serve as sensitive probes of halogen bonding capability [1] [2] [3] [8]. These constants arise from the interaction between the nuclear quadrupole moment of iodine-127 and the electric field gradient at the nuclear position, providing detailed information about the electronic structure and bonding characteristics.

The nuclear quadrupole coupling constant for iodine-127 in 4-iodopyrazole has been experimentally determined to be -1832.0 megahertz through high-resolution rotational spectroscopy measurements [1] [2] [3]. This value represents the diagonal component of the nuclear quadrupole coupling tensor aligned with the carbon-iodine bond direction and provides direct information about the electron density distribution around the iodine nucleus. The negative sign indicates that the electric field gradient has a specific orientation relative to the carbon-iodine bond vector.

Theoretical calculations of nuclear quadrupole coupling constants in 4-iodopyrazole require sophisticated treatment of both relativistic effects and electron correlation [1] [2] [8]. Density functional theory calculations using appropriate effective core potentials for iodine have achieved good agreement with experimental values, validating the computational approaches used to study halogen bonding properties. The calculated coupling constants provide detailed insights into how the pyrazole ring electronic structure influences the iodine atom environment.

The relationship between nuclear quadrupole coupling constants and ionic character has been established through comparison with reference compounds [1] [2] [8]. The coupling constant of -1832.0 megahertz for 4-iodopyrazole corresponds to an ionic character of approximately 0.20, indicating that the carbon-iodine bond retains significant covalent character while exhibiting the electronic polarization necessary for effective halogen bonding. This intermediate ionic character represents an optimal balance for halogen bonding applications.

Isotopologue studies involving deuterium substitution at the pyrazole nitrogen positions have provided additional nuclear quadrupole coupling information for 4-iodopyrazole [1] [2] [3]. These studies eliminate ambiguities in spectral assignments and provide more complete characterization of the nuclear quadrupole coupling tensor components. The isotopologue data confirm the accuracy of the structural and electronic models derived from the primary isotope measurements.

Comparative analysis of nuclear quadrupole coupling constants across the halogen series demonstrates the systematic changes in electronic structure accompanying halogen substitution [1] [2] [8]. The progression from 4-chloropyrazole through 4-bromopyrazole to 4-iodopyrazole shows increasing nuclear quadrupole coupling constant magnitudes, reflecting the enhanced halogen bonding capability of the heavier halogens. These trends provide quantitative measures of the electronic factors governing halogen bonding strength.

Experimental Validation of Halogen Bonding

Experimental validation of halogen bonding in 4-iodopyrazole has been achieved through multiple complementary techniques that provide direct evidence for the formation and characterization of halogen-bonded complexes [1] [2] [3] [12] [13]. These experimental approaches have confirmed theoretical predictions and established the practical utility of 4-iodopyrazole as a halogen bonding donor in various applications.

Crystal structure determinations using X-ray diffraction have provided the most direct experimental evidence for halogen bonding involving 4-iodopyrazole [12] [13]. Single crystal structures of 4-iodopyrazole complexes with various acceptor molecules reveal the characteristic geometric features of halogen bonds, including linear arrangements and distance criteria consistent with theoretical predictions. The observed halogen bond distances typically range from 2.8 to 3.2 Angstroms, significantly shorter than the sum of van der Waals radii and indicating attractive interactions.

Solution-phase studies using nuclear magnetic resonance spectroscopy have demonstrated halogen bond formation between 4-iodopyrazole and various Lewis bases in organic solvents [14] [15]. Chemical shift changes for both donor and acceptor molecules upon complex formation provide evidence for electronic rearrangements consistent with halogen bonding. The magnitude of these chemical shift changes correlates with the strength of the halogen bonding interactions, providing a quantitative measure of binding affinity.

Calorimetric measurements have directly determined the thermodynamic parameters associated with halogen bond formation in 4-iodopyrazole systems [15]. These measurements provide experimental values for binding enthalpies and entropies that can be compared with theoretical predictions. The results confirm that halogen bonds in 4-iodopyrazole systems exhibit binding energies in the range of 2 to 8 kilocalories per mole, consistent with computational predictions.

Vibrational spectroscopy studies using infrared and Raman techniques have revealed the characteristic frequency shifts accompanying halogen bond formation in 4-iodopyrazole complexes [15]. The carbon-iodine stretching frequency typically decreases upon halogen bond formation, reflecting the weakening of this bond due to charge transfer into the sigma-star orbital. These spectroscopic changes provide diagnostic signatures for halogen bonding that can be used to identify and characterize these interactions in complex systems.

Rotational Spectroscopy Studies

Rotational spectroscopy studies have provided the most precise and detailed experimental characterization of 4-iodopyrazole structure and electronic properties through high-resolution microwave spectroscopy measurements [1] [2] [3] [8]. These studies have determined accurate molecular geometries, nuclear quadrupole coupling constants, and other fundamental molecular parameters that serve as benchmarks for theoretical calculations.

Chirped-pulse Fourier transform microwave spectroscopy has emerged as the technique of choice for studying 4-iodopyrazole due to its exceptional sensitivity and broad frequency coverage [1] [2] [3] [16] [17]. This technique employs short microwave pulses with linear frequency sweeps to excite multiple rotational transitions simultaneously, followed by detection of the molecular free induction decay signal. The Fourier transform of this signal provides a broadband rotational spectrum containing detailed structural and electronic information.

The rotational spectrum of 4-iodopyrazole exhibits the characteristic patterns expected for a near-prolate asymmetric top molecule with one heavy atom [1] [2] [3]. The large mass of the iodine atom significantly affects the rotational constants, making the molecule relatively easy to identify in the spectrum. Nuclear quadrupole hyperfine structure arising from the iodine-127 nucleus provides additional spectroscopic features that enable precise determination of the nuclear quadrupole coupling constants.

Isotopologue studies involving deuterium substitution at the pyrazole nitrogen positions have provided crucial additional information for structure determination [1] [2] [3]. The isotopic shifts in rotational frequencies upon deuterium substitution allow for precise determination of the positions of the exchangeable hydrogen atoms and confirmation of the molecular structure. These studies have also provided independent verification of the nuclear quadrupole coupling parameters.

Molecular beam techniques combined with laser vaporization have enabled the study of 4-iodopyrazole under isolated, cold conditions that eliminate intermolecular interactions [1] [2] [3] [18] [19]. The supersonic expansion cooling reduces the rotational temperature to a few Kelvin, dramatically simplifying the rotational spectrum and enabling observation of weak transitions. These conditions provide the most accurate possible measurements of intrinsic molecular properties.

The precision of rotational spectroscopy measurements for 4-iodopyrazole has achieved uncertainties at the kilohertz level for transition frequencies [1] [2] [3]. This exceptional precision enables determination of molecular parameters with accuracy comparable to or exceeding that of high-level quantum chemical calculations. The experimental results serve as crucial benchmarks for validating and improving theoretical methods for predicting halogen bonding properties.

Supersonic Expansion Techniques

Supersonic expansion techniques have provided the optimal experimental conditions for studying the intrinsic properties of 4-iodopyrazole by creating isolated molecules at very low temperatures free from intermolecular interactions [1] [2] [3] [20] [18]. These techniques involve the expansion of a gas mixture containing 4-iodopyrazole through a small orifice into a vacuum chamber, resulting in rapid cooling and formation of a molecular beam.

The cooling mechanism in supersonic expansions converts the random thermal motion of molecules into directed translational motion along the beam axis [20] [18]. This process reduces the rotational temperature from room temperature to typically 2-10 Kelvin, dramatically simplifying rotational spectra by depopulating higher energy rotational states. The cold conditions also minimize Doppler broadening and eliminate thermal population of vibrational excited states that could complicate spectroscopic analysis.

Laser vaporization sources have been specifically developed to introduce 4-iodopyrazole into supersonic expansions [1] [2] [3] [18] [21]. These sources use pulsed laser ablation of solid 4-iodopyrazole samples to create a vapor that is entrained in a carrier gas and subsequently expanded through a nozzle. The laser vaporization approach is particularly suitable for compounds like 4-iodopyrazole that have limited volatility at room temperature but can be easily vaporized by laser heating.

Molecular beam skimming techniques are employed to select the coldest portion of the supersonic expansion for spectroscopic studies [20] [22] [18]. Multiple skimmers positioned downstream from the expansion nozzle remove the diverging portions of the molecular beam while preserving the central core where molecules have the lowest translational and rotational temperatures. This beam conditioning process ensures optimal signal-to-noise ratios and spectral resolution.

The collision-free environment created by supersonic expansion techniques eliminates pressure broadening and collisional perturbations that could affect spectroscopic measurements [20] [18]. Under these conditions, the observed linewidths are limited only by the instrumental resolution and the natural radiative lifetime of the molecular states. This enables the most precise possible measurements of molecular parameters and detection of weak spectroscopic features.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

1.7 (LogP)

Melting Point

UNII

GHS Hazard Statements

H302 (91.49%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (97.87%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.87%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (95.74%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant